2-Bromo-5-phenylpyrazine

Beschreibung

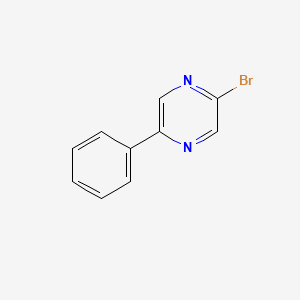

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFNGAVOQANKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440783 | |

| Record name | 2-bromo-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243472-69-7 | |

| Record name | 2-bromo-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Phenylpyrazine and Its Functionalized Derivatives

Direct Synthetic Routes to 2-Bromo-5-phenylpyrazine

Direct synthesis of this compound can be achieved through various methods, including the bromination of a phenylpyrazine precursor. One documented approach involves the bromination of 6-phenylpyrazine using suitable brominating agents to introduce a bromine atom at the 2-position of the pyrazine (B50134) ring. evitachem.com

Another notable direct route is the Stille coupling reaction. In a specific example, this compound was synthesized by reacting 2,5-dibromopyrazine (B1339098) with trimethylstannylbenzene. This reaction was carried out in tetrahydrofuran (B95107) (THF) under an argon atmosphere, utilizing a copper(I) bromide co-catalyst. tue.nl While a cross-coupling reaction, this method directly yields the target compound from a commercially available dihalogenated pyrazine.

A similar strategy can be inferred from the synthesis of related compounds. For instance, 2,5-dibromo-3-phenylpyrazine (B3037851) is prepared from 2-hydroxy-3-phenyl-5-bromopyrazine, suggesting that a subsequent selective de-bromination or a different synthetic pathway could potentially yield this compound. prepchem.com

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine rings, including the synthesis of this compound and its derivatives. These methods offer high efficiency and a broad substrate scope.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for forming carbon-carbon bonds. mdpi.comtaylorfrancis.com It involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. mdpi.com This reaction has been extensively applied to bromopyrazines.

Highly functionalized 6-bromopyrazines have been successfully coupled with biphenyl (B1667301) boronic acid using a palladium catalyst such as Pd(dppf)Cl2 and a base like cesium carbonate, affording the corresponding 6-arylpyrazines in high yields. rsc.org Similarly, the coupling of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with various benzeneboronic acids has been achieved using Pd(PPh3)4 as the catalyst. rsc.org The reaction mechanism generally proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. mdpi.com

| Substrate | Coupling Partner | Catalyst | Base | Yield | Reference |

| 6-Bromopyrazines | Biphenyl boronic acid | Pd(dppf)Cl2 | Cs2CO3 | 85-100% | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh3)4 | - | 76% | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh3)4 | - | 39% | rsc.org |

| Aminodibromopyrazine | Various arylboronic acids | Pd(PPh3)4 | Na2CO3 | 30-80% | researchgate.net |

This table presents selected examples of Suzuki-Miyaura reactions with bromopyrazines.

The Negishi cross-coupling reaction, which pairs organozinc reagents with organic halides in the presence of a nickel or palladium catalyst, is another powerful tool for C-C bond formation in pyrazine chemistry. rsc.orgnih.gov This method is noted for the high functional group tolerance of organozinc reagents. nih.gov

Various dichloropyrazines have been shown to undergo direct metalation followed by Negishi coupling with iodoaromatics to yield the coupled products in good yields. rsc.org A regioselective synthesis of trialkylpyrazines has also been reported via the Negishi cross-coupling of pyrazine triflates with alkyl and arylzinc halides, catalyzed by nickel. rsc.org The stability of the metallated pyrazine species allows halogenated pyrazines to also be used as nucleophilic coupling partners. rsc.orgresearchgate.net

| Pyrazine Substrate | Coupling Partner | Catalyst | Yield | Reference |

| Dichloropyrazines | Iodobenzenes | Pd(dba)2/P(2-fur)3 | Good | rsc.org |

| Pyrazine triflate | Alkyl/Arylzinc halides | Nickel-based | Good | rsc.org |

| 6-Chloroimidazo[1,2-a]pyrazine | Aryl/Alkyl zinc reagents | Pd-PEPPSI-iPr | - | rsc.org |

This table showcases examples of Negishi cross-coupling for pyrazine functionalization.

The Sonogashira reaction, a palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis and has been effectively applied to pyrazine systems. rsc.orgmdpi.com This reaction typically employs a copper co-catalyst. mdpi.com

While many examples utilize chloropyrazines, the principles are directly applicable to bromopyrazines, which are generally more reactive. For instance, N-(3-Chloropyrazin-2-yl)-methanesulfonamide undergoes Sonogashira coupling with various acetylenes, followed by cyclization to form pyrrolo[2,3-b]pyrazines. rsc.org In a one-pot, two-step procedure, 2,3-dichloropyrazine (B116531) is coupled with phenylacetylene (B144264) via a Sonogashira reaction, followed by treatment with sodium sulfide (B99878) to synthesize 6-phenylthieno[2,3-b]pyrazine. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Various acetylenes | Pd catalyst, CuI | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines | rsc.org |

| 2,3-Dichloropyrazine | Phenylacetylene | Pd/Cu | 6-Phenylthieno[2,3-b]pyrazine | researchgate.net |

| 2,3-Dicyano-5,6-dichloropyrazine | Terminal acetylenes | Pd(PPh3)4, CuI | Di-alkynylated pyrazines | rsc.org |

This table highlights the application of Sonogashira coupling in the functionalization of halogenated pyrazines.

Copper-catalyzed cross-coupling reactions, while older than their palladium-catalyzed counterparts, have seen a resurgence with the development of new ligand systems and reaction conditions, including microwave-assisted protocols. mdpi.com These reactions are valuable for forming both carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

In the context of pyrazine synthesis, copper is frequently used as a co-catalyst in reactions like the Sonogashira coupling, as mentioned previously. rsc.orgmdpi.comresearchgate.net It also plays a crucial role in Stille-type couplings. For example, the synthesis of this compound from 2,5-dibromopyrazine and trimethylstannylbenzene utilizes CuBr as a co-catalyst. tue.nl Furthermore, copper catalysis is effective for the coupling of secondary alkyl halides with secondary alkyl Grignard reagents, a methodology that could be extended to functionalized pyrazine systems. organic-chemistry.org

Sonogashira Coupling Reactions with Brominated Pyrazines

Regioselective Functionalization of the Pyrazine Core

The ability to selectively functionalize specific positions on the pyrazine ring is crucial for the synthesis of complex, well-defined molecules. Regioselectivity can be achieved through several strategies, often involving directed metalation.

The use of frustrated Lewis pairs, such as a combination of a hindered magnesium or zinc-amide base with BF3·OEt2, allows for the regioselective metalation of pyrazines. researchgate.net This approach can provide complementary regioselectivity compared to deprotonations performed without the Lewis acid. researchgate.net For example, pre-complexation of a substituted pyrazine with BF3·OEt2 can acidify specific ring protons, enabling regioselective metalation at a less sterically hindered position. thieme-connect.de

Furthermore, the imidazo[1,2-a]pyrazine (B1224502) scaffold, a related heterocyclic system, has been extensively studied for regioselective functionalization. rsc.orgnih.gov By employing different organometallic bases like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, it is possible to achieve selective metalation at different positions of the heterocyclic core. nih.gov Subsequent quenching with various electrophiles provides access to a wide range of polysubstituted derivatives. rsc.orgnih.gov These principles of directed metalation and selective cross-coupling are fundamental to achieving regiocontrol in the synthesis of functionalized pyrazines.

| Heterocycle | Reagent | Result | Reference |

| Pyrazine | TMP-metal base + BF3·OEt2 | Regioselective metalation | researchgate.net |

| Chloropyrazine derivative | (Me3Si)2CHMgBr then TMP2Mg·2LiCl + BF3·OEt2 | Sequential regioselective functionalization | thieme-connect.deuni-muenchen.de |

| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | Selective magnesiation at C3 | nih.gov |

| 6-Chloroimidazo[1,2-a]pyrazine | TMP2Zn·2MgCl2·2LiCl | Selective zincation at C5 | nih.gov |

This table illustrates methods for the regioselective functionalization of pyrazine and related scaffolds.

Halogenation Reactions on Pyrazine Rings

The introduction of a bromine atom onto the pyrazine core is a fundamental step. While direct bromination of an existing phenylpyrazine can be achieved, a more common and often higher-yielding method involves the conversion of a hydroxypyrazine (pyrazinone) intermediate. An improved synthesis of bromopyrazines from their corresponding hydroxypyrazines has been developed, which proceeds under mild conditions. acs.orgacs.org This transformation is typically carried out using brominating agents like phosphorus oxybromide (POBr₃) or a combination of reagents such as CBr₄/PPh₃, which can convert hydroxyheteroarenes into bromoheteroarenes under acid-free conditions. researchgate.net For instance, the synthesis of 2,5-dibromo-3-phenylpyrazine can be achieved from 2-hydroxy-3-phenyl-5-bromopyrazine. prepchem.com

C-H Bond Functionalization Approaches for Pyrazines

Direct C-H bond functionalization represents a powerful and atom-economical strategy for elaborating the pyrazine scaffold. mdpi.com This modern approach avoids the need for pre-functionalized starting materials, such as halogenated pyrazines. Palladium-catalyzed direct arylation is a notable example, allowing for the formation of C-C bonds directly on the pyrazine ring. acs.orgnih.gov For example, a regioselective Pd-catalyzed C6-arylation of 3-aminoimidazo[1,2-a]pyrazine has been achieved using a concerted metalation-deprotonation (CMD) approach. acs.orgnih.gov While examples directly on this compound are specific, the methodology has been demonstrated on related pyrazine systems. The choice of catalyst, ligand, base, and solvent is critical for controlling the regioselectivity and yield of the arylation. mdpi.comacs.org

Table 1: Example Conditions for Palladium-Catalyzed C6 Arylation of 3-Aminoimidazo[1,2-a]pyrazines This table illustrates typical conditions for C-H functionalization on a related pyrazine core, as detailed in the literature.

| Catalyst | Ligand | Base | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | PivOH | Toluene | 110 | 65 | mdpi.com |

Researchers have also explored ruthenium(II)-catalyzed C-H bond functionalization of diphenylpyrazine derivatives, demonstrating the potential for multiple arylations on the phenyl substituents directed by the pyrazine nitrogen atoms. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

Halogenated pyrazines, such as this compound, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the system electron-deficient, thus activating attached halogens toward displacement by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity is a cornerstone of pyrazine chemistry, allowing the bromine atom in this compound to be replaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate new derivatives. evitachem.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate which is stabilized by the electron-deficient ring. masterorganicchemistry.comncrdsip.com The rate of reaction is influenced by the strength of the nucleophile and the presence of any other activating or deactivating groups on the ring. ncrdsip.com This method is particularly effective for heteroarenes like pyrazines and pyridines. wikipedia.org

Synthetic Pathways to Key this compound Derivatives

Building upon the fundamental reactions, specific synthetic routes have been established to produce key classes of this compound derivatives.

Synthesis of Aryl-Substituted Bromopyrazines

Palladium-catalyzed cross-coupling reactions are a premier tool for synthesizing aryl-substituted pyrazines. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is frequently employed. evitachem.com For instance, this compound can be coupled with various arylboronic acids to introduce additional aryl substituents. Conversely, a bromopyrazine can be coupled with phenylboronic acid to yield the parent compound. A general method for creating substituted pyrazine systems has been developed based on the Suzuki cross-coupling of 2-amino-3-benzoyl-5-bromopyrazine. uwindsor.ca Similarly, palladium-catalyzed coupling reactions between arylmagnesium halides (Grignard reagents) and halodiazines provide another effective route under mild conditions. researchgate.net

Preparation of Amino-Substituted Bromophenylpyrazines

Amino groups can be introduced onto the bromophenylpyrazine framework primarily through nucleophilic aromatic substitution. Reacting a dihalogenated pyrazine with ammonia (B1221849) or an amine can lead to the selective replacement of one halogen atom. The synthesis of 2-amino-3-bromo-5-phenylpyrazine is a documented example of this class of compounds. accelachem.com The Chichibabin reaction, while classic for pyridines, illustrates the principle of aminating an electron-deficient heterocycle. wikipedia.org Furthermore, an improved synthesis for 2-amino-5-bromopyrazine (B17997) highlights the importance of these building blocks. researchgate.net These amino-substituted compounds serve as versatile intermediates for further functionalization, such as in the Groebke-Blackburn-Bienaymé multicomponent reaction to form substituted 3-amino-imidazo[1,2-a]pyrazines. sharif.edu

Synthesis of Hydroxy-Substituted Bromopyrazines

The synthesis of hydroxy-substituted bromopyrazines often begins with the construction of the core hydroxypyrazine ring. A foundational method, the Reuben G. Jones synthesis, involves the condensation of an α-ketoaldehyde (e.g., phenylglyoxal) with an α-aminoamide. beilstein-journals.org This reaction produces a 3-phenyl-5-hydroxypyrazine, which exists in tautomeric equilibrium with its pyrazin-2(1H)-one form. beilstein-journals.orgthieme-connect.de The regioselectivity and yield of this condensation can be sensitive to reaction parameters such as the base used and the temperature. beilstein-journals.org

Table 2: Selected Conditions for the Condensation of Phenylglyoxal and Alanine Amide This table summarizes findings from optimization studies of the Jones synthesis to form 3-methyl-5-phenyl-2-hydroxypyrazine.

| Base (B) | Base Concentration (N) | Solvent (S) | Temperature (T, °C) | Major Isomer Yield (%) | Reference |

| NaOH | 12 | Methanol | -30 | 50 | beilstein-journals.org |

| NaOH | 4 | Methanol | -30 | 45 | beilstein-journals.org |

| Et₄NOH | 2.9 | Methanol | -30 | 58 | beilstein-journals.org |

Once the hydroxypyrazine is formed, it can be converted into a halopyrazine. Treatment with phosphoryl chloride (POCl₃) yields the corresponding chloropyrazine. acs.orgnih.gov Subsequently, the chloro-substituent can be exchanged for bromine, or the hydroxypyrazine can be directly brominated using appropriate reagents to yield the target hydroxy-substituted bromopyrazine. acs.org A facile bromination of various hydroxyheteroarenes has been reported, providing an efficient route to these intermediates. researchgate.net These compounds can then be used in further synthetic elaborations, such as the synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties. nih.gov

Development of Other Substituted Bromophenylpyrazine Architectures

The core structure of this compound serves as a foundational scaffold for the development of more complex, multi-substituted pyrazine derivatives. Research efforts have focused on introducing additional functional groups to both the pyrazine and phenyl rings, leading to a diverse range of molecular architectures. These synthetic strategies often involve the condensation of functionalized pyrazine precursors with substituted anilines or employing post-synthesis modifications on a pre-formed bromophenylpyrazine core.

A prominent strategy for creating substituted bromophenylpyrazine architectures is through the synthesis of N-phenylpyrazine-2-carboxamides. This approach involves the condensation of pyrazine-2-carboxylic acid chlorides, which may already bear substituents, with various substituted anilines. For instance, the reaction of pyrazine-2-carboxylic acid with anilines containing a bromine atom, among other substituents, yields N-(bromophenyl)pyrazine-2-carboxamides. This method allows for the systematic variation of substituents on the phenyl ring. mdpi.comscispace.com

One specific example is the synthesis of N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, which was prepared with a yield of 75%. mdpi.comscispace.com Further elaboration on the pyrazine ring is also common. By starting with substituted pyrazine-2-carboxylic acids, such as 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, more complex structures can be assembled. nih.gov The reaction of its corresponding acid chloride with 2-bromo-3-methylaniline (B1268886) resulted in the formation of 5-tert-butyl-6-chloro-N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide in an 86% yield. scispace.comnih.gov This demonstrates the modularity of the amide synthesis approach for accessing diverse substitution patterns.

Another synthetic route to a substituted bromophenylpyrazine framework is the one-pot condensation reaction. For example, the reaction of 2-aminopropanediamide (B132164) with (4-bromophenyl)glyoxal monohydrate in an aqueous alkaline solution produces 5-(4-bromophenyl)-3-hydroxypyrazine-2-carboxamide. rsc.org This method provides a direct entry to hydroxypyrazine derivatives from acyclic precursors, with the bromo-substituted phenyl group being incorporated from the glyoxal (B1671930) starting material. rsc.org

The following table summarizes representative examples of substituted bromophenylpyrazine derivatives synthesized through these methodologies.

| Compound Name | Starting Materials | Yield (%) |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 2-bromo-3-methylaniline | 75% mdpi.comscispace.com |

| 5-tert-Butyl-6-chloro-N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, 2-bromo-3-methylaniline | 86% scispace.comnih.gov |

| 5-(4-Bromophenyl)-3-hydroxypyrazine-2-carboxamide | (4-bromophenyl)glyoxal monohydrate, 2-aminopropanediamide | 65% rsc.org |

| N-(3-bromophenyl)-5-methylpyrazine-2-carboxamide | 5-methylpyrazine-2-carboxylic acid, 3-bromoaniline | 78% sciforum.net |

Beyond amide formation, other functionalization methods have been explored. The phosphonylation of pyrazine rings bearing bromophenyl substituents has been achieved. The reaction of di(4‐bromophenyl)pyrazine‐2,3‐dicarbonitrile with HPO(OEt)2 in the presence of a base leads to the nucleophilic substitution of the nitrile groups, yielding dialkoxyphosphoryl‐substituted pyrazines. researchgate.net This decyanative phosphonylation demonstrates a pathway to introduce phosphorus-containing functional groups onto a di-(bromophenyl)pyrazine scaffold. researchgate.net

These synthetic developments highlight the versatility of the bromophenylpyrazine core, enabling the creation of a wide array of derivatives with tailored substitution patterns for various research applications.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Phenylpyrazine

Reaction Mechanisms of Cross-Coupling Reactions Involving 2-Bromo-5-phenylpyrazine

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org this compound is a valuable substrate in these transformations, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. wikipedia.org

Oxidative Addition, Transmetallation, and Reductive Elimination Sequences

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orgwur.nl

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. wikipedia.orgwur.nl This step forms a palladium(II) intermediate. The electron-deficient nature of the pyrazine (B50134) ring can facilitate this step.

Transmetallation: In the presence of a base, the organoboron reagent (in the case of Suzuki coupling) forms a boronate complex. wikipedia.org This complex then undergoes transmetallation with the palladium(II) intermediate, where the phenyl group (or another organic group from the organoboron reagent) replaces the bromine atom on the palladium center. wikipedia.orgvulcanchem.com The precise mechanism of transmetallation is still a subject of detailed investigation. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgwur.nl

A general representation of the Suzuki-Miyaura coupling reaction is shown below: R1-X + R2-BY2 --[Pd catalyst, base]--> R1-R2 wikipedia.org

Role of Catalysts and Ligands in Reaction Efficacy

The choice of catalyst and ligands is crucial for the success and efficiency of cross-coupling reactions involving this compound.

Catalysts: Palladium catalysts are the most widely used for Suzuki-Miyaura couplings. wikipedia.orglibretexts.org Precursors such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. vulcanchem.commdpi.comnih.gov The catalyst loading can be optimized to be very low, in some cases down to the parts-per-million (ppm) level, which is significant for green chemistry. preprints.org

Ligands: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos and XPhos, are often effective in promoting the oxidative addition and reductive elimination steps. libretexts.orgharvard.edu The design of ligands is a key area of research to improve reaction rates, yields, and the scope of substrates. libretexts.org For instance, the use of specialized phosphine ligands developed by Buchwald and others has been instrumental in expanding the utility of these reactions. libretexts.orgorganic-chemistry.org

| Catalyst/Ligand System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Commonly used palladium precursor. | mdpi.com |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Effective catalyst for coupling with bromoindazoles. | nih.gov |

| SPhos, XPhos | Suzuki-Miyaura Coupling | Bulky, electron-rich phosphine ligands that enhance catalytic activity. | harvard.edu |

Nucleophilic Reactivity of the Bromine Moiety

The bromine atom in this compound is susceptible to nucleophilic substitution, a reaction characteristic of haloaromatic compounds. evitachem.com In these reactions, a nucleophile replaces the bromine atom on the pyrazine ring.

The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. tue.nl This electron deficiency makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack. This is a key principle of nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Common nucleophiles used in reactions with similar bromo-azaheterocycles include amines and alkoxides. evitachem.com The reaction is often facilitated by the use of a base, which can deprotonate the nucleophile, increasing its reactivity. evitachem.com

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. masterorganicchemistry.com However, in the context of C-X bond cleavage being important, the bond dissociation energies (C-Cl > C-Br > C-I) suggest that the C-Br bond is weaker than the C-Cl bond, which can influence reactivity in some cases. libretexts.org

Electrophilic Reactivity of the Pyrazine Ring

The pyrazine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. tue.nl These nitrogen atoms decrease the electron density of the aromatic ring, making it less attractive to electrophiles. tue.nl

While direct electrophilic substitution on the pyrazine ring is challenging, the phenyl substituent can undergo such reactions. However, the pyrazine ring itself strongly deactivates the attached phenyl ring, making electrophilic attack on the phenyl group also difficult. doi.org

Dehalogenation Pathways and Conditions

Dehalogenation, the removal of the bromine atom, can occur under various conditions. One common method is catalytic hydrodebromination, which can sometimes be a competing side reaction in cross-coupling reactions, especially at low catalyst loadings. preprints.org This process typically involves a palladium catalyst and a hydrogen source.

Another pathway for dehalogenation is through organometallic polycondensation reactions, although the preparation of polypyrazine from 2,5-dibromopyrazine (B1339098) by this method has been reported to be challenging. tue.nl

Thermal and Photochemical Reactivity Studies

The thermal and photochemical reactivity of this compound is less extensively documented in the readily available literature compared to its cross-coupling and nucleophilic substitution reactions. However, studies on related pyrazine derivatives provide some insights. For instance, photolysis of certain dihydropyrimidines can lead to ring contraction to form imidazoles. wur.nl The thermal stability of related compounds, such as 2-bromo-5-trifluoromethylsulfanyl-pyrazine, has been noted to be high, with decomposition temperatures exceeding 250°C.

The study of temperature effects on reactions involving pyrazine derivatives has shown that it can significantly influence regioselectivity. For example, in the synthesis of hydroxy-phenylpyrazine-carboxamides, the reaction temperature determines the ratio of the resulting regioisomers. rsc.org

| Reaction Type | Key Findings | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Proceeds via oxidative addition, transmetallation, and reductive elimination. Catalyst and ligand choice are critical. | wikipedia.orglibretexts.org |

| Nucleophilic Substitution | The electron-deficient pyrazine ring facilitates the displacement of the bromine atom by nucleophiles. | evitachem.comtue.nl |

| Electrophilic Substitution | The pyrazine ring is deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atoms. | tue.nl |

| Dehalogenation | Can occur as a side reaction in cross-coupling reactions (hydrodebromination). | preprints.org |

| Thermal Reactivity | Temperature can influence the regioselectivity of reactions involving the pyrazine core. | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Diffraction Crystallography

X-ray diffraction crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. In the case of this compound, several types of interactions are expected. While lacking strong hydrogen bond donors, weak C-H···N hydrogen bonds may be present, where a hydrogen atom on a phenyl or pyrazine ring of one molecule interacts with a nitrogen atom of an adjacent molecule. nih.gov

Furthermore, π-stacking interactions between the aromatic pyrazine and phenyl rings of neighboring molecules are highly probable. These interactions play a significant role in the packing of the molecules in the crystal. The analysis of the crystal structure would reveal the distances and orientations of these π-systems relative to one another, providing insight into the forces that stabilize the crystal lattice. The bromine atom can also participate in halogen bonding, a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a valuable tool for functional group identification and structural elucidation.

The IR spectrum of this compound is expected to show a series of absorption bands corresponding to the various vibrational modes of the molecule. The aromatic C-H stretching vibrations of the phenyl and pyrazine rings are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to a set of characteristic bands between 1400 and 1600 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The positions and intensities of these bands can be influenced by the electronic effects of the bromo and phenyl substituents on the pyrazine ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 |

| C-Br Stretch | < 700 |

Raman spectroscopy provides complementary information to IR spectroscopy. Raman active modes are those that involve a change in the polarizability of the molecule during vibration. The Raman spectrum of this compound is expected to be dominated by the symmetric vibrations of the aromatic rings. The pyrazine ring stretching modes are typically observed as strong bands in the Raman spectrum. researchgate.net For instance, pyrazine itself shows strong Raman bands around 1580, 1230, and 1015 cm⁻¹. The substitution with phenyl and bromo groups will shift these frequencies and introduce new bands. The symmetric stretching of the phenyl ring, often referred to as the "ring breathing" mode, is expected to give a strong, sharp band. Due to the presence of the heavy bromine atom, low-frequency modes corresponding to the C-Br stretching and bending vibrations would also be observable.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Pyrazine Ring Breathing | ~1015 (unsubstituted reference) |

| Phenyl Ring Breathing | ~1000 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-Br Stretch | < 700 |

Conclusion

2-Bromo-5-phenylpyrazine is a versatile chemical compound with significant potential in organic synthesis. Its value lies in the reactivity of the C-Br bond and the unique electronic properties of the phenyl-substituted pyrazine (B50134) ring. Through various cross-coupling reactions, it serves as a key intermediate for the construction of more complex molecules with promising applications in the fields of medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound and its analogues will undoubtedly continue to yield novel compounds with valuable properties.

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Phenylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. researchgate.net By approximating the many-electron problem to one that is dependent on the electron density, DFT offers a balance between computational cost and accuracy.

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. researchgate.net For 2-Bromo-5-phenylpyrazine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p). conicet.gov.ar

The optimized structure reveals key features of the molecule. The pyrazine (B50134) ring is expected to be largely planar, while the phenyl group may be twisted relative to the pyrazine ring due to steric hindrance between the ortho hydrogens of the phenyl group and the adjacent atoms on the pyrazine ring. This twist angle is a critical parameter determined during optimization.

Below is a table of selected theoretically optimized geometric parameters for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C(pyrazine)-C(phenyl) | ~1.49 Å |

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Angle | C3-C2-Br | ~120° |

| Bond Angle | N1-C6-C(phenyl) | ~118° |

| Dihedral Angle | N1-C6-C(phenyl)-C(ortho) | ~35-45° |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring and the pyrazine ring, while the LUMO is likely localized on the electron-deficient pyrazine ring, particularly on the carbon atoms bonded to the electronegative nitrogen atoms.

A table of calculated FMO energies and the HOMO-LUMO gap is presented below.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In this compound, the most negative potential (red regions) is expected to be localized around the two nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. These sites are the most likely points for protonation and interaction with electrophiles. The phenyl ring is expected to show a less negative potential compared to the nitrogen atoms. Regions of positive potential (blue) are likely to be found around the hydrogen atoms. The bromine atom, due to the "sigma-hole" phenomenon, can also exhibit a region of positive potential, making it a potential halogen bond donor.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of a compound.

Vibrational Spectroscopy (IR and Raman) Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, C=N and C=C stretching of the pyrazine ring, and the C-Br stretching. rsc.org

A table of predicted characteristic vibrational frequencies is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Pyrazine Ring C=N/C=C Stretch | 1600 - 1400 |

| Phenyl Ring C=C Stretch | 1580 - 1450 |

| C-Br Stretch | 700 - 500 |

NMR Spectroscopy Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted theoretically. researchgate.net These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei. Predicted ¹H and ¹³C NMR spectra can be a powerful tool for structure elucidation.

A table of predicted NMR chemical shifts for this compound is shown below.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H (Pyrazine Ring) | 8.5 - 9.0 |

| ¹H (Phenyl Ring) | 7.4 - 8.0 |

| ¹³C (C-Br) | ~140 |

| ¹³C (C-Phenyl) | ~155 |

| ¹³C (Pyrazine Ring) | 145 - 150 |

| ¹³C (Phenyl Ring) | 128 - 135 |

Theoretical Exploration of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. rsc.org For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.

Theoretical calculations can map out the energy profile of such a reaction, determining the activation energy barrier associated with the transition state. The transition state for an SNAr reaction typically involves the formation of a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate, and thus the height of the activation barrier, can be assessed computationally. Factors such as the nature of the nucleophile, the solvent, and the electronic effects of the phenyl group can all be modeled to understand their influence on the reaction pathway.

Conformational Analysis and Tautomerism Studies

Conformational Analysis For molecules with rotatable bonds, conformational analysis is essential to understand their three-dimensional structure and flexibility. In this compound, the key conformational freedom lies in the rotation around the single bond connecting the phenyl and pyrazine rings. ic.ac.uk

A potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle between the two rings, can reveal the most stable conformation. For biphenyl (B1667301) and similar systems, a completely planar conformation is often destabilized by steric repulsion between the ortho hydrogens. libretexts.org Conversely, a perpendicular arrangement would minimize steric hindrance but would also eliminate any π-conjugation between the rings. Therefore, the most stable conformer is typically a twisted structure, representing a compromise between these two effects. The calculated energy barrier to rotation provides information on the rigidity of the molecule.

Tautomerism Studies Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For heterocyclic compounds, keto-enol or imine-enamine tautomerism is a possibility. unacademy.com In the case of this compound, one could hypothetically consider tautomers where a proton from an external source or a transient intermediate adds to a ring nitrogen, with a subsequent shift of double bonds.

However, theoretical calculations on related pyrazine systems consistently show that the aromatic tautomer is overwhelmingly more stable. The high aromatic stabilization energy of the pyrazine ring means that any tautomeric form that disrupts this aromaticity would be energetically highly unfavorable. rsc.org Therefore, for this compound, it is predicted that other tautomeric forms exist in negligible amounts under normal conditions.

Advanced Applications in Materials Science

Optoelectronic Materials Incorporating 2-Bromo-5-phenylpyrazine Derivatives

The structural versatility of this compound allows it to be a key starting material for sophisticated molecules used in optoelectronics. Its derivatives have been successfully integrated into components for organic light-emitting diodes (OLEDs) and developed as organic semiconductors, often as part of donor-acceptor systems designed to facilitate charge transfer.

Derivatives of this compound have been identified as promising materials for the fabrication of OLEDs. In one notable example, this compound is used as a reactant in the synthesis of complex organic compounds intended for use in organic electroluminescent devices. google.com

The electron-deficient nature of the pyrazine (B50134) core is a key feature exploited in the development of n-type organic semiconducting materials. tue.nl A significant challenge in organic electronics is the development of stable and efficient electron-conducting (n-type) materials to complement the more common hole-conducting (p-type) materials.

Research into electron-deficient materials has involved the synthesis of well-defined, phenyl end-capped oligopyrazines, using this compound as the starting monomer. tue.nl The strategy is to create short, well-defined polymer chains (oligomers) where the pyrazine units provide the electron-deficient backbone necessary for n-type conduction. Although the synthesis of high molecular weight polypyrazine has faced challenges, these oligomeric materials represent a viable pathway to exploring pyrazine-based semiconductors. tue.nl The phenyl termini on these oligomers help to control the polymerization and stabilize the reduced forms of the molecules. tue.nl

The concept of combining electron-donating and electron-accepting moieties within a single molecular framework is fundamental to many organic electronic devices, including solar cells and some OLEDs. tue.nl These donor-acceptor (D-A) systems are designed to promote efficient charge separation and transfer.

The electron-deficient pyrazine unit makes this compound an excellent precursor for the acceptor component in D-A architectures. tue.nl Scientific exploration in this area has focused on creating oligomeric structures where the pyrazine units act as the electron-deficient (acceptor) building blocks. tue.nl These can be paired with suitable electron-rich (donor) components to create materials with tailored electronic properties. Such D-A materials are of interest for applications like photovoltaic solar cells, where efficient charge separation at the donor-acceptor interface is crucial for device performance. tue.nl

Development of Semiconducting Organic Materials

Photophysical Properties of this compound and its Complexes

The photophysical behavior of materials derived from this compound is central to their function in optoelectronic applications. Studies have investigated the luminescence characteristics, including fluorescence and phosphorescence, as well as key performance metrics like quantum yield and excited-state lifetimes.

Complexes and derivatives of the core this compound structure exhibit interesting luminescent properties. For instance, silver(I) nitrate (B79036) complexes with a related derivative, 2-amino-5-phenylpyrazine, display excitation-dependent photoluminescence. google.com

When excited with light in the 300-400 nm range, these solid-state complexes show a distinct blue emission. google.com However, when the excitation wavelength is shifted to the 440-500 nm range, a lower-energy green emission is observed. google.com This dual-emission behavior, dependent on the excitation energy, suggests the presence of multiple emissive pathways within the material. google.com The observation of both short and long-lived emission components points to the occurrence of both fluorescence and phosphorescence. google.com Further research has also utilized derivatives like 3-benzyl-2-bromo-5-phenylpyrazine as intermediates in the synthesis of luciferins for bioluminescence applications, highlighting the versatility of the pyrazine core in light-emitting systems. googleapis.com

Detailed investigations into the photophysics of these materials have revealed complex excited-state dynamics. The silver(I) complexes of 2-amino-5-phenylpyrazine, for example, exhibit biexponential decay kinetics. google.com This means that the luminescence decay is characterized by two different time constants: a fast, nanosecond-scale component and a much slower, microsecond-scale component. google.com

The nanosecond lifetime is characteristic of prompt fluorescence from a singlet excited state, while the microsecond lifetime is indicative of delayed emission, or phosphorescence, from a triplet excited state. google.com The presence of both fast and slow decay channels supports the idea that both singlet and triplet excited states are involved in the de-excitation process of these materials. google.com

Emission Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change, observable in absorption or emission spectra, provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding environment. While specific experimental solvatochromism studies on this compound are not extensively documented in current literature, its molecular architecture suggests significant potential for such properties.

The molecule contains a phenyl group (electron donor) attached to a pyrazine ring (electron acceptor), creating a potential "push-pull" system. In such systems, an intramolecular charge transfer (ICT) occurs upon photoexcitation, leading to an excited state that is more polar than the ground state. This increased polarity results in a more pronounced stabilization by polar solvents, causing a red-shift (bathochromic shift) in the emission wavelength as solvent polarity increases. This positive solvatochromism is a key feature for developing sensors and probes for microenvironments.

Furthermore, the presence of the heavy bromine atom can influence the photophysical properties by promoting intersystem crossing from the singlet excited state to a triplet state, which could affect fluorescence quantum yields and lifetimes. rsc.org Research on other push-pull fluorescent dyes demonstrates that the interplay between molecular structure and solvent interactions is crucial for tuning emission properties. nih.govnih.gov

A hypothetical study on this compound would involve measuring its absorption and emission maxima in a range of solvents with varying polarity. The collected data would resemble the following illustrative table, allowing for the analysis of its solvatochromic behavior.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 31.0 | 340 | 410 | 70 |

| Toluene | 33.9 | 345 | 425 | 80 |

| Chloroform | 39.1 | 352 | 445 | 93 |

| Acetone | 42.2 | 355 | 460 | 105 |

| Acetonitrile | 45.6 | 358 | 475 | 117 |

| Methanol | 55.4 | 360 | 490 | 130 |

Illustrative data for a hypothetical solvatochromism study of this compound.

Supramolecular Chemistry and Self-Assembled Nanosystems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits. The ability of this compound to act as a versatile building block, or tecton, makes it highly relevant in this field for constructing complex, functional nanosystems.

Design of Ligands for Metal Coordination Polymers

Metal Coordination Polymers (CPs) are materials formed by the self-assembly of metal ions with organic ligands. The pyrazine core of this compound contains two nitrogen atoms which can act as coordination sites, allowing it to bridge metal centers and form extended polymeric structures. acs.org The design of these ligands is critical as their geometry and electronic properties dictate the final architecture and functionality of the CP.

Numerous studies have demonstrated the successful use of pyrazine derivatives in forming CPs. For instance, pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-diyldimethanol have been used to synthesize 1D, 2D, and 3D coordination polymers with various transition metals like Cu(II), Cd(II), and Mn(II). ccspublishing.org.cnmjcce.org.mkmdpi.com A closely related compound, 2-amino-5-phenylpyrazine, has been shown to form luminescent coordination complexes with silver(I), where it coordinates through one of the pyrazine nitrogen atoms. researchgate.netscilit.comresearchgate.net

Based on this precedent, this compound is an excellent candidate for ligand design. The phenyl and bromo substituents would modulate its electronic properties and introduce steric constraints that could be exploited to control the dimensionality and topology of the resulting polymer. The bromine atom, in particular, offers a site for further functionalization or for engaging in secondary interactions like halogen bonding.

| Pyrazine-Based Ligand | Metal Ion | Resulting Structure Type | Reference |

|---|---|---|---|

| Pyrazine-2,3-dicarboxylic acid | Mn(II) | 2D Network -> 3D Supramolecular Framework | ccspublishing.org.cn |

| Pyrazine | Cr(II) | 1D Chains and Ladders | acs.org |

| 2-Amino-5-phenylpyrazine | Ag(I) | Discrete Complexes and Polymorphs | scilit.comresearchgate.net |

| Pyrazine-2,5-diyldimethanol | Cd(II) | 3D Coordination Network | mdpi.com |

| Chloro-substituted pyrazin-2-amines | Cu(I) | 1D and 2D Coordination Polymers | mdpi.com |

Examples of coordination polymers synthesized using various pyrazine-based ligands.

Formation of Three-Dimensional Network Structures

The self-assembly of molecular units into ordered three-dimensional (3D) networks is a cornerstone of crystal engineering and materials design. While the primary coordination bonds between metal ions and ligands define the initial polymer, weaker, non-covalent interactions are crucial for organizing these polymers into higher-order 3D supramolecular architectures.

For this compound, several non-covalent interactions could facilitate the formation of 3D networks.

Halogen Bonding: The bromine atom on the pyrazine ring can act as a halogen bond donor, interacting with electron-rich atoms (like nitrogen, oxygen, or another halogen) on adjacent molecules. This type of directional interaction is increasingly used to control crystal packing and build robust supramolecular assemblies. nih.govresearchgate.net Studies on chloro-substituted pyrazine complexes have confirmed the significant role of C–Cl∙∙∙Br–Cu and C–Cl∙∙∙Cl–C halogen bonds in forming extended polymeric structures. mdpi.com

π-π Stacking: The electron-deficient pyrazine ring and the electron-rich phenyl ring can engage in π-π stacking interactions. These interactions, though weaker, are ubiquitous in aromatic systems and play a vital role in the stabilization of 3D crystal lattices.

The combination of metal coordination with these orthogonal non-covalent interactions provides a powerful strategy for assembling complex 3D structures from this compound-based building blocks.

| Interaction Type | Participating Groups on this compound | Potential Role in 3D Network Formation |

|---|---|---|

| Metal Coordination | Pyrazine Nitrogen Atoms | Forms primary 1D, 2D, or 3D polymer backbone. |

| Halogen Bonding | C-Br group | Connects polymer chains via directional C-Br···X interactions. |

| π-π Stacking | Phenyl and Pyrazine Rings | Stabilizes the packing of polymer chains or layers. |

| van der Waals Forces | Entire Molecule | Contributes to overall crystal packing efficiency. |

Potential intermolecular interactions involving this compound for the construction of 3D networks.

Future Prospects and Emerging Research Directions

Advancements in Green Chemistry Methodologies for 2-Bromo-5-phenylpyrazine Synthesis

The development of environmentally friendly and sustainable synthetic methods is a paramount goal in modern chemistry. For this compound, research is shifting towards greener alternatives to traditional synthetic routes, which often involve harsh reagents and generate significant waste.

One promising approach involves the use of base-metal catalysts, such as those based on manganese, for the dehydrogenative coupling of amino alcohols. nih.govacs.org These methods are atom-economical and produce only hydrogen gas and water as byproducts, aligning with the principles of green chemistry. nih.govacs.org Additionally, catalyst- and solvent-free conditions are being explored for the synthesis of substituted pyrazines, offering a more environmentally benign pathway. thieme-connect.comresearchgate.net Such methods often involve multicomponent domino reactions, which allow for the one-pot synthesis of complex molecules from simple starting materials. thieme-connect.com

| Green Synthesis Approach | Key Features | Potential Advantages |

| Base-Metal Catalysis | Utilizes earth-abundant metals like manganese. nih.govacs.org | Atom-economical, environmentally benign byproducts (H₂ and H₂O). nih.govacs.org |

| Catalyst- & Solvent-Free | Employs multicomponent domino reactions without catalysts or solvents. thieme-connect.comresearchgate.net | Reduced waste, simplified purification, energy efficient. researchgate.net |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps. d-nb.info | High selectivity, potential for asymmetric synthesis. d-nb.info |

| Reusable Catalysts | Utilizes catalysts like ferrite-stabilized copper nanoparticles. researchgate.net | Reduced catalyst waste, cost-effective in the long run. researchgate.net |

Exploration of Novel Catalytic Applications in Organic Transformations

The inherent reactivity of the C-Br bond and the electron-deficient nature of the pyrazine (B50134) ring make this compound a valuable substrate and potential ligand in various catalytic organic transformations.

A significant area of research is its use in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are fundamental to the synthesis of complex organic molecules. The presence of the bromine atom on the pyrazine ring allows for selective functionalization, enabling the construction of more elaborate molecular architectures.

Furthermore, pyrazine derivatives are being investigated as ligands for transition metal catalysts. acs.org The nitrogen atoms in the pyrazine ring can coordinate to metal centers, influencing the catalyst's reactivity and selectivity. Research in this area could lead to the development of novel catalytic systems with unique properties for a wide range of organic transformations. The synthesis of this compound itself can be achieved through a Stille coupling methodology, highlighting the compound's role in organometallic chemistry. tue.nl

Rational Design of Next-Generation Functional Materials Based on Pyrazine Scaffolds

The unique electronic and structural properties of the pyrazine ring make it an attractive scaffold for the design of next-generation functional materials. tandfonline.com The electron-deficient nature of pyrazine is a key characteristic that can be exploited in the development of n-type organic semiconductors. acs.org

By incorporating this compound into larger π-conjugated systems, researchers can tune the electronic and optical properties of the resulting materials. acs.org The bromine atom serves as a convenient handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. These materials have potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acs.orgrsc.org

The ability to create donor-acceptor (D-A) conjugated systems by combining electron-rich and electron-deficient units is a powerful strategy in materials science. nih.gov Pyrazine derivatives, including this compound, can act as the acceptor component in these systems, leading to materials with interesting photophysical and electronic properties. nih.gov The development of pyrazine-based oligoamides as α-helix mimetics also showcases the versatility of this scaffold in creating functional molecular architectures. rsc.org

| Material Type | Key Property | Potential Application |

| n-Type Organic Semiconductors | Electron-deficient pyrazine core. acs.org | Organic Field-Effect Transistors (OFETs). acs.org |

| Donor-Acceptor Systems | Tunable electronic and optical properties. nih.gov | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov |

| α-Helix Mimetics | Pyrazine-based oligoamide scaffolds. rsc.org | Peptidomimetics, drug discovery. rsc.org |

Interdisciplinary Research Integrating this compound in Emerging Technologies

The unique properties of this compound and its derivatives are paving the way for their integration into a variety of emerging technologies. This interdisciplinary research spans from materials science to biology.

In the field of electronics, pyrazine-based materials are being explored for use in flexible electronic devices. rsc.org The mechanical properties of these materials, in addition to their electronic characteristics, are crucial for their performance and durability in such applications. rsc.org The development of pyrazine-containing compounds for organic electroluminescent devices highlights their potential in display technology. google.com

Furthermore, pyrazine derivatives are being investigated for their biological applications. For instance, imidazopyrazine derivatives, which can be synthesized from precursors like this compound, are being studied as luciferins for bioluminescence applications. google.comgoogleapis.comgoogle.com This has implications for in vivo imaging and diagnostic assays. The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives for electrochemical DNA sensing demonstrates the potential of pyrazine scaffolds in the development of novel biosensors. rsc.org The intrinsic properties of pyrazine derivatives also make them interesting candidates for the development of anion receptors, with potential applications in sensing and separation technologies. nih.gov

Q & A

Q. What are common synthetic routes for preparing 2-Bromo-5-phenylpyrazine, and how can reaction conditions be optimized?

- Methodological Answer : Brominated pyrazines like this compound are typically synthesized via halogenation of pyrazine precursors or cross-coupling reactions. For halogenation, direct bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) is common . For cross-coupling, Suzuki-Miyaura reactions can introduce aryl groups (e.g., phenyl) to bromopyrazines using palladium catalysts and arylboronic acids . Optimization may involve solvent selection (e.g., THF or DMF), catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), and inert atmosphere conditions to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons and bromine coupling constants). For example, bromine atoms deshield adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., characteristic bromine isotopes at m/z 79/81) .

- X-ray Crystallography : Resolves crystal structure and confirms regioselectivity of bromine substitution, as seen in related brominated hydrazides .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation energies for cross-coupling reactions. For example, modeling Pd-catalyzed Suzuki reactions can identify steric/electronic effects of substituents on reaction rates . Solvent effects (e.g., polarity) and catalyst-substrate interactions are also simulated to refine reaction conditions. Studies on pyrazinamide analogues demonstrate how computational tools guide regioselective functionalization .

Q. What strategies resolve contradictions in spectral data for brominated pyrazine derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally characterized analogues (e.g., 2-Bromo-N'-[(4-hydroxyphenyl)methylene]benzohydrazide) to validate peak assignments .

- Tandem Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Crystallographic Validation : Resolve ambiguities (e.g., bromine position) via single-crystal X-ray diffraction, as applied in hydrazide derivatives .

Q. How are structure-activity relationships (SAR) explored for this compound in drug discovery?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., amino, alkyl chains) at the 5-position to assess impact on bioactivity. For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides show antimycobacterial activity dependent on chain length .

- Biological Screening : Test derivatives against target pathogens (e.g., Mycobacterium tuberculosis) using microplate Alamar Blue assays to quantify MIC (minimum inhibitory concentration) .

- Cytotoxicity Profiling : Use cell lines (e.g., HepG2) to evaluate selectivity indices (SI) and prioritize candidates with low toxicity .

Q. What are best practices for handling air-sensitive intermediates in this compound synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition).

- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent decomposition during storage .

- Safety Protocols : Follow OSHA guidelines for bromine handling, including fume hoods and PPE (e.g., nitrile gloves, goggles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.